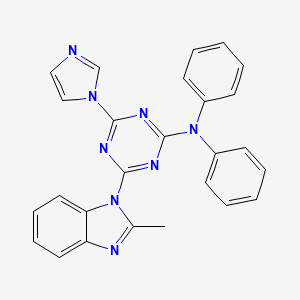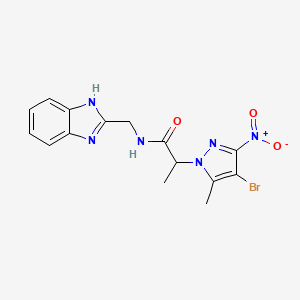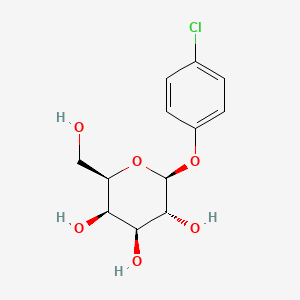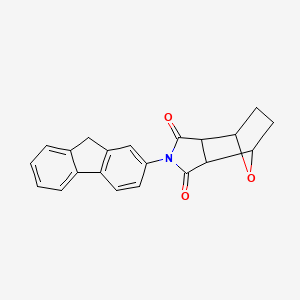![molecular formula C21H28N6O3 B11499051 3-{4-ethoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11499051.png)
3-{4-ethoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the ethoxy and tetrahydro-2-furanylmethylamino groups. The final step involves the formation of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one structure. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one analogs. What sets 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 3,4-DIMETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 4-MEO-N-(2,2,2-TRICHLORO-1-(TETRAHYDRO-2-FURANYLMETHYL)AMINO)ETHYL)BENZAMIDE
This article provides a comprehensive overview of 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H28N6O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
11-[4-ethoxy-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H28N6O3/c1-2-29-21-24-19(22-10-16-5-4-8-30-16)23-20(25-21)26-11-14-9-15(13-26)17-6-3-7-18(28)27(17)12-14/h3,6-7,14-16H,2,4-5,8-13H2,1H3,(H,22,23,24,25) |
InChI Key |
LMNIOCFOSWSGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498973.png)

![7-(2-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11498996.png)
![3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11499009.png)
![N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11499016.png)

![2-Ethyl-3-methyl-1-{[3-(trifluoromethyl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11499026.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chlorophenyl)carbonyl]carbamate](/img/structure/B11499036.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11499037.png)

![methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11499044.png)
![2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate](/img/structure/B11499046.png)
![[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11499056.png)
